11,17-Dihydroxy-3,20-dioxopregna-1,4-dien-21-yl pivalate
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Overview
Description
- Its chemical formula is C₂₃H₃₀O₆ , and its systematic IUPAC name is 2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl acetate .
- The compound belongs to the class of glucocorticoids, which have anti-inflammatory and immunosuppressive properties.
11,17-Dihydroxy-3,20-dioxopregna-1,4-dien-21-yl pivalate: is a synthetic corticosteroid compound.
Preparation Methods
Synthetic Routes: The synthesis of 11,17-dihydroxy-3,20-dioxopregna-1,4-dien-21-yl pivalate involves several steps, starting from pregnenolone or related precursors.
Reaction Conditions: Specific reaction conditions depend on the synthetic route used, but typically involve acetylation, oxidation, and esterification steps.
Industrial Production: Industrial-scale production methods are proprietary, but they likely involve efficient and scalable processes.
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions, including oxidation, reduction, and esterification.
Common Reagents and Conditions:
Major Products: The main product is 11,17-dihydroxy-3,20-dioxopregna-1,4-dien-21-yl pivalate.
Scientific Research Applications
Medicine: Used as a topical anti-inflammatory agent in dermatology (e.g., skin conditions like eczema).
Research: Investigated for its potential in treating inflammatory diseases and autoimmune disorders.
Industry: May be used in pharmaceutical formulations.
Mechanism of Action
Targets: Binds to glucocorticoid receptors (GRs) in the cytoplasm.
Pathways: Activated GRs translocate to the nucleus, modulating gene expression. Effects include anti-inflammatory actions, immune suppression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds:
Properties
IUPAC Name |
[2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] 2,2-dimethylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36O6/c1-23(2,3)22(30)32-14-20(29)26(31)11-9-18-17-7-6-15-12-16(27)8-10-24(15,4)21(17)19(28)13-25(18,26)5/h8,10,12,17-19,21,28,31H,6-7,9,11,13-14H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHEOVVDXTQVHAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3C(C1CCC2(C(=O)COC(=O)C(C)(C)C)O)CCC4=CC(=O)C=CC34C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70871825 |
Source
|
Record name | 2‐{1,10‐Dihydroxy‐9a,11a‐dimethyl‐7‐oxo‐1H,2H,3H,3aH,3bH,4H,5H,7H,9aH,9bH,10H,11H,11aH‐cyclopenta[a]phenanthren‐1‐yl}‐2‐oxoethyl 2,2‐dimethylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70871825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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